molecular formula C8H8N2O4 B1586740 2-Methoxy-6-methyl-3-nitroisonicotinaldehyde CAS No. 221349-79-7

2-Methoxy-6-methyl-3-nitroisonicotinaldehyde

Cat. No. B1586740
M. Wt: 196.16 g/mol
InChI Key: LNPSZMOVBDUHMQ-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-3-nitroisonicotinaldehyde is a small molecule with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol . It has been the subject of extensive research in recent years.


Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-methyl-3-nitroisonicotinaldehyde consists of a pyridine ring with a methoxy group at the 2nd position, a methyl group at the 6th position, and a nitro group at the 3rd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-6-methyl-3-nitroisonicotinaldehyde include a molecular weight of 196.16 g/mol and a molecular formula of C8H8N2O4 . Other properties such as boiling point, density, and solubility are not available from the current data.

Scientific Research Applications

Onium Ions and Reactive Intermediates

Research by Olah et al. (1986) explores the preparation and structural studies of methoxydiazonium ions, providing insights into their stability and reactions with aromatics. This study emphasizes the chemical behavior of methoxy groups in complex ions, potentially relevant to understanding the reactivity of methoxy-functionalized compounds like 2-Methoxy-6-methyl-3-nitroisonicotinaldehyde (Olah, R., Herges, R., Laali, K., & Segal, G., 1986).

Nitroxide-Mediated Polymerization

Guillaneuf et al. (2010) discuss the use of alkoxyamines bearing chromophore groups for nitroxide-mediated photopolymerization, providing a foundation for understanding how nitro and methoxy groups might influence polymerization processes. The study contributes to the broader knowledge of how such functional groups can be leveraged in material science and polymer chemistry (Guillaneuf, Y., Bertin, D., Gigmes, D., Versace, D.-L., Lalevée, J., & Fouassier, J. P., 2010).

Nitrosoarenes and Alkylative Cycloaddition

Penoni et al. (2006) describe the synthesis of N-methoxyindoles through the reaction between nitrosoarenes and alkynes, showcasing the interplay between nitro and methoxy functionalities in synthetic chemistry. This research could offer insights into the synthesis strategies and chemical reactivity of compounds like 2-Methoxy-6-methyl-3-nitroisonicotinaldehyde (Penoni, A., Palmisano, G., Broggini, G., Kadowaki, A., & Nicholas, K., 2006).

Radical Arylation in Synthesis

Crich and Rumthao (2004) explore the synthesis of carbazomycin B through radical arylation, involving methoxy and nitro groups. This process illustrates the potential utility of these functional groups in the synthesis of complex organic molecules, which may be related to the synthesis or transformation of 2-Methoxy-6-methyl-3-nitroisonicotinaldehyde (Crich, D., & Rumthao, S., 2004).

Nitroxide Fluorescence Imaging

Ahn et al. (2012) discuss the use of profluorescent nitroxides for imaging cellular oxidative stress, where methoxyamine analogues of nitroxides are synthesized. This application demonstrates the significance of methoxy and nitro groups in developing tools for biological and medical research (Ahn, H.-Y., Fairfull-Smith, K. E., Morrow, B. J., Lussini, V. C., Kim, B., Bondar, M. V., Bottle, S. E., & Belfield, K. D., 2012).

properties

IUPAC Name

2-methoxy-6-methyl-3-nitropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-3-6(4-11)7(10(12)13)8(9-5)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPSZMOVBDUHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)OC)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376631
Record name 2-Methoxy-6-methyl-3-nitropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-methyl-3-nitroisonicotinaldehyde

CAS RN

221349-79-7
Record name 2-Methoxy-6-methyl-3-nitropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a −70° C. solution of oxalyl chloride (2.0 mL, 22 mmol) in 50 mL of DCM was added 3.4 mL (44 mmol) of DMSO in 10 mL of DCM by dropping funnel. After 2 min, the reaction mixture was treated with 3.99 g (20 mmol) of the alcohol from step C in 20 mL of DCM. The solution was stirred for an additional 15 min at −70° C., treated with 14 mL (50 mmol) of Et3N and warmed to ambient temperature over 90 min. The reaction was quenched with 100 mL of water and the two phases were separated. The aqueous phase was extracted with 100 mL of DCM and the combined organic extracts were washed with 50 mL of brine and dried over MgSO4. The yellow solution was concentrated and chromatographed (2:3 EtOAc/Hexane) to afford the aldehyde as a yellow solid.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
alcohol
Quantity
3.99 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
14 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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